molecular formula C12H10F3N3OS B4370449 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B4370449
M. Wt: 301.29 g/mol
InChI Key: FQLFUXKIGUBWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been of great interest in scientific research. This compound has shown potential in various applications, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

1-Allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anticancer, antiviral, and antibacterial activities. The compound has shown promising results in inhibiting the growth of cancer cells, such as breast cancer, lung cancer, and leukemia cells. It has also been found to inhibit the replication of viruses, such as HIV and hepatitis C virus. Moreover, the compound has shown antibacterial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. For example, the compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one have been studied in vitro and in vivo. The compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been found to inhibit the expression of genes that are involved in cell proliferation and survival. Moreover, the compound has been found to modulate the immune response by increasing the production of cytokines, such as interferon gamma and interleukin-2.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one in lab experiments include its high potency and selectivity towards cancer cells, viruses, and bacteria. The compound has also been found to have low toxicity towards normal cells and tissues. However, the limitations of using the compound include its poor solubility in aqueous solutions and its instability under certain conditions, such as exposure to light and air.

Future Directions

There are several future directions for the research on 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the structure-activity relationship of the compound to identify the key structural features that are responsible for its biological activities. Moreover, the compound can be modified to enhance its solubility and stability. Furthermore, the compound can be tested in animal models to evaluate its efficacy and safety in vivo. Finally, the compound can be used as a lead compound for the development of novel drugs for the treatment of cancer, viral infections, and bacterial infections.
Conclusion:
In conclusion, 1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. The compound has been found to have anticancer, antiviral, and antibacterial activities. The mechanism of action of the compound is not fully understood, but it may act by inhibiting the activity of enzymes or proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. The compound has several advantages and limitations for lab experiments. There are several future directions for the research on the compound, including optimization of the synthesis method, structure-activity relationship studies, modification of the compound, animal testing, and drug development.

properties

IUPAC Name

7-methyl-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-3-4-18-9-8(10(19)17-11(18)20)7(12(13,14)15)5-6(2)16-9/h3,5H,1,4H2,2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLFUXKIGUBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-allyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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